Furnidipine

Description

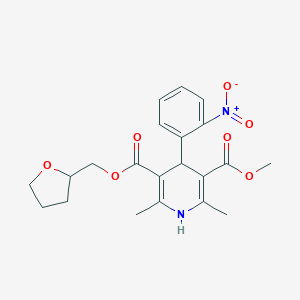

Structure

3D Structure

Properties

IUPAC Name |

3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7/c1-12-17(20(24)28-3)19(15-8-4-5-9-16(15)23(26)27)18(13(2)22-12)21(25)30-11-14-7-6-10-29-14/h4-5,8-9,14,19,22H,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVUNNUOJDGCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930180 | |

| Record name | Methyl (oxolan-2-yl)methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138661-03-7 | |

| Record name | Furnidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138661-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furnidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138661037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (oxolan-2-yl)methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURNIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ6J4424XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Cardiac Cellular Mechanism of Action of Furnidipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furnidipine, a third-generation dihydropyridine (DHP) calcium channel blocker, exerts its therapeutic effects primarily through the modulation of L-type calcium channels. While extensively studied for its potent vasodilatory and antihypertensive properties, a detailed understanding of its direct mechanism of action within cardiac cells is crucial for optimizing its clinical application and exploring future therapeutic avenues. This technical guide synthesizes the current understanding of this compound's interaction with cardiac cellular machinery, drawing upon data from related compounds and the known pharmacology of its active metabolites. The primary mechanism involves a high-affinity blockade of the voltage-gated L-type calcium channels (Ca_v1.2) in cardiomyocytes, leading to a reduction in calcium influx during phase 2 of the cardiac action potential. This, in turn, modulates excitation-contraction coupling, resulting in negative inotropic and chronotropic effects. This document provides a comprehensive overview of the electrophysiological consequences, the underlying molecular interactions, and the downstream signaling pathways affected by this compound in the cardiac context.

Introduction

Dihydropyridine calcium channel blockers are a cornerstone in the management of cardiovascular diseases. This compound distinguishes itself through its high vascular selectivity and long duration of action. In cardiac cells, the influx of extracellular calcium through L-type calcium channels is the critical trigger for the release of a larger store of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR), which ultimately initiates myocyte contraction.[1] By targeting these channels, this compound modulates the fundamental processes governing cardiac function. This guide will delve into the specific molecular and cellular mechanisms of this compound in cardiomyocytes.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The principal mechanism of action of this compound in cardiac cells is the blockade of L-type calcium channels. As a dihydropyridine, this compound exhibits a voltage-dependent binding, showing a higher affinity for channels in the open and inactivated states than in the resting state.[2] This characteristic contributes to its efficacy at physiological heart rates and in depolarized tissues.

The blockade of the L-type calcium current (I_Ca,L) by this compound leads to a reduction in the influx of Ca²⁺ during the plateau phase of the cardiac action potential. This has several downstream consequences:

-

Reduced Myocardial Contractility (Negative Inotropy): By limiting the trigger Ca²⁺ for CICR, the overall intracellular calcium transient is diminished, leading to a decrease in the force of contraction.

-

Decreased Heart Rate (Negative Chronotropy): In the sinoatrial (SA) node, the L-type calcium current contributes to the pacemaker potential. Inhibition of this current can slow the rate of depolarization, leading to a decrease in heart rate.

-

Modulation of Cardiac Electrophysiology: The reduction in the inward calcium current during the plateau phase can lead to a shortening of the action potential duration (APD).

While direct electrophysiological data for this compound in isolated cardiomyocytes is limited in publicly available literature, studies on its active metabolites and analogous dihydropyridines provide significant insights.

Role of Active Metabolites

This compound is metabolized into several active compounds, with its metabolite M-2 demonstrating significant biological activity.[3][4] Studies on isolated rat hearts have shown that M-2 possesses potent vasodilatory effects and can improve coronary flow, suggesting it retains the calcium channel blocking properties of the parent compound.[4] Notably, M-2 has been observed to exert cardioprotective effects without the marked cardiac depression sometimes associated with dihydropyridines, indicating a potentially favorable therapeutic profile.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound's metabolites and related dihydropyridine calcium channel blockers to provide a comparative context for its presumed activity in cardiac cells.

Table 1: Hemodynamic Effects of this compound and its Metabolites in Isolated Rat Heart

| Compound | Concentration | Effect on Coronary Flow | Effect on Aortic Diastolic Pressure | Effect on +dP/dt | Reference |

|---|---|---|---|---|---|

| This compound | - | Weaker influence | Significantly reduced | Significantly reduced | [3] |

| Metabolite M-2 | 10⁻⁷ M | Strongest vasodilatory effect | No marked influence | Not significantly changed | [3] |

| Metabolite M-3 | - | Significant increase | Decrease | - |[3] |

Table 2: Comparative IC₅₀ Values for L-type Calcium Channel Blockade by Dihydropyridines in Ventricular Myocytes

| Compound | Holding Potential | IC₅₀ | Species | Reference |

|---|---|---|---|---|

| Nifedipine | -80 mV | 130 nM | Rat | [2] |

| Nifedipine | -40 mV | 6 nM | Rat | [2] |

| Barnidipine | -80 mV | 80 nM | Rat | [2] |

| Barnidipine | -40 mV | 18 nM | Rat | [2] |

| Felodipine | - | Voltage-dependent | Guinea Pig |[5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in a Cardiomyocyte

The binding of this compound to the L-type calcium channel directly inhibits the influx of calcium, which is a critical second messenger in cardiomyocytes. This interruption of calcium signaling is the primary mechanism through which it exerts its effects.

Caption: this compound's mechanism of action in a cardiac myocyte.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

The gold-standard technique for investigating the effect of a compound on ion channels in cardiomyocytes is the whole-cell patch-clamp technique. This method allows for the direct measurement of the ionic currents across the cell membrane while controlling the membrane potential.

References

- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. Barnidipine block of L-type Ca(2+) channel currents in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential effects of this compound and its active metabolites in rat isolated working heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardioprotective effects of an active metabolite of this compound in 2 models of isolated heart and on in vivo ischemia–induced and reperfusion-induced arrhythmias in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selectivity of felodipine for depolarized ventricular myocytes: a study at the single-cell level [pubmed.ncbi.nlm.nih.gov]

Cardiovascular Profile of Furnidipine: A Technical Overview for Researchers

FURNIDIPINE , a dihydropyridine calcium channel blocker, exerts its primary cardiovascular effects through the modulation of L-type calcium channels, leading to vasodilation and subsequent alterations in hemodynamic parameters. This technical guide synthesizes the available preclinical data to provide an in-depth understanding of its cardiovascular properties, experimental basis, and underlying signaling mechanisms.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound's principal mechanism of action involves the inhibition of voltage-gated L-type calcium channels (Ca_v1.2) located on vascular smooth muscle cells.[1][2] By binding to the α1 subunit of these channels, this compound allosterically modulates their function, reducing the influx of extracellular calcium ions into the cell.[2] This reduction in intracellular calcium concentration is the critical step that initiates a cascade of events leading to vasodilation.

The binding of dihydropyridines like this compound is thought to occur at a specific receptor site on the L-type calcium channel, which is distinct from the binding sites of other classes of calcium channel blockers such as phenylalkylamines and benzothiazepines.[2] This interaction stabilizes the inactivated state of the channel, making it less available to open in response to membrane depolarization.

Hemodynamic Effects: Vasodilation and Blood Pressure Reduction

The primary consequence of L-type calcium channel blockade in vascular smooth muscle is vasodilation. The decreased intracellular calcium concentration inhibits the activity of calmodulin and subsequently myosin light chain kinase (MLCK). This leads to reduced phosphorylation of the myosin light chain, preventing the formation of cross-bridges between actin and myosin filaments and resulting in smooth muscle relaxation. The relaxation of arteriolar smooth muscle leads to a decrease in peripheral vascular resistance, which is the primary determinant of the antihypertensive effect of this compound and other dihydropyridines.

While direct clinical trial data on the specific effects of this compound on blood pressure and heart rate in humans is limited in the currently available literature, studies on other dihydropyridines provide a general framework for its expected effects. For instance, barnidipine has been shown to significantly reduce both systolic and diastolic blood pressure in hypertensive patients. Similarly, felodipine has demonstrated a dose-dependent reduction in blood pressure.[3] It is important to note that reflex tachycardia, a common side effect of potent vasodilators due to baroreceptor activation, can occur. However, some newer dihydropyridines exhibit a lower incidence of this effect.

Cardioprotective and Anti-Arrhythmic Properties: Preclinical Evidence

Preclinical studies, primarily in animal models of myocardial ischemia-reperfusion injury, have suggested that this compound and its metabolites possess significant cardioprotective and anti-arrhythmic properties.

Data from Preclinical Studies

| Compound | Model | Key Findings | Reference |

| This compound Metabolite (M-2) | Isolated rat heart (low-flow and regional ischemia) | Improved coronary flow, maintained aortic pressure parameters. | [4] |

| This compound Metabolite (M-2) | Isolated rat heart (veratridine-induced calcium overload) | Prevented the rise in left ventricular diastolic pressure and decrease in coronary flow. | [4] |

| This compound Metabolite (M-2) | In vivo rat model of ischemia- and reperfusion-induced arrhythmias | Reduced mortality, incidence, and duration of severe arrhythmias. | [4] |

These findings suggest that the cardioprotective effects may extend beyond simple vasodilation and could involve direct myocardial effects or modulation of ischemic and reperfusion injury pathways.

Signaling Pathways

The signaling cascade initiated by this compound's interaction with L-type calcium channels is central to its cardiovascular effects.

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Protocols

The preclinical evidence for this compound's cardiovascular effects is derived from established experimental models.

Ischemia-Reperfusion Injury Model in Rats

A commonly employed model to assess cardioprotective effects involves the temporary occlusion of a coronary artery followed by reperfusion, mimicking the events of a myocardial infarction and subsequent treatment.

Caption: Experimental workflow for a rat model of myocardial ischemia-reperfusion injury.

Methodology:

-

Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. Anesthesia is induced, and the animals are intubated and mechanically ventilated.

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and a suture is passed around it.

-

Induction of Ischemia: The suture is tightened to occlude the LAD artery, inducing myocardial ischemia. The duration of occlusion is a critical experimental parameter.

-

Reperfusion: After the ischemic period, the ligature is released, allowing blood flow to be restored to the previously ischemic myocardium.

-

Monitoring and Analysis: Throughout the procedure, electrocardiogram (ECG) is monitored to detect arrhythmias. Hemodynamic parameters such as blood pressure and heart rate are also recorded. At the end of the reperfusion period, the heart is excised for determination of infarct size and analysis of biochemical markers of cardiac injury.

Conclusion

This compound, through its action as an L-type calcium channel blocker, demonstrates significant vasodilatory properties with the potential for antihypertensive efficacy. Preclinical evidence further suggests promising cardioprotective and anti-arrhythmic effects, primarily investigated through its active metabolites. While these findings provide a strong foundation for its cardiovascular profile, further research, particularly well-controlled clinical trials in human subjects, is necessary to fully elucidate its therapeutic potential and safety profile in the management of cardiovascular diseases. The detailed molecular interactions and the full spectrum of its signaling pathways also warrant continued investigation to optimize its clinical application and explore novel therapeutic avenues.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Felodipine population dose-response and concentration-response relationships in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardioprotective effects of an active metabolite of this compound in 2 models of isolated heart and on in vivo ischemia–induced and reperfusion-induced arrhythmias in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Review of Efonidipine's Therapeutic Potential: A Technical Guide for Researchers and Drug Development Professionals

An authoritative guide on the dual L- and T-type calcium channel blocker, efonidipine, this whitepaper provides a comprehensive review of its pharmacological profile, therapeutic efficacy in hypertension and beyond, and a detailed examination of the experimental methodologies underpinning its clinical development.

Executive Summary

Efonidipine, a dihydropyridine calcium channel blocker, distinguishes itself through its dual-antagonistic action on both L-type and T-type voltage-gated calcium channels. This unique mechanism of action not only contributes to its potent antihypertensive effects but also confers additional organ-protective benefits, particularly in the renal and cardiovascular systems. This technical guide synthesizes the current body of scientific literature on efonidipine, presenting its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profile in a detailed and structured format. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of cardiovascular therapeutics.

Introduction

Hypertension remains a leading cause of cardiovascular morbidity and mortality worldwide. Calcium channel blockers (CCBs) are a cornerstone of antihypertensive therapy, and the evolution of this class has led to the development of agents with more nuanced pharmacological profiles. Efonidipine emerged as a third-generation dihydropyridine CCB, with its approval in Japan in 1995.[1] Its defining characteristic is the blockade of both L-type calcium channels, which are abundant in vascular smooth muscle and contribute to vasoconstriction, and T-type calcium channels, which are involved in pacemaker activity in the sinoatrial node and are also present in renal arterioles.[1][2][3] This dual blockade results in effective blood pressure reduction with a lower incidence of reflex tachycardia, a common side effect of traditional L-type selective CCBs.[2][3] Furthermore, the modulation of T-type calcium channels is implicated in efonidipine's renoprotective and potential cerebroprotective effects.

Mechanism of Action

Efonidipine's therapeutic effects are rooted in its ability to inhibit the influx of calcium ions into vascular smooth muscle cells and cardiac cells.[1][2]

Dual Blockade of L-type and T-type Calcium Channels

-

L-type Calcium Channels: By blocking L-type calcium channels in vascular smooth muscle, efonidipine induces vasodilation, leading to a reduction in peripheral resistance and, consequently, a lowering of blood pressure.[1]

-

T-type Calcium Channels: Inhibition of T-type calcium channels in the sinoatrial node contributes to a modest reduction in heart rate, mitigating the reflex tachycardia often seen with other dihydropyridines.[2][3] In the renal vasculature, T-type channel blockade is thought to contribute to the dilation of both afferent and efferent arterioles, leading to a reduction in intraglomerular pressure and proteinuria.[4]

The following diagram illustrates the signaling pathway of calcium channel blockade by efonidipine.

Mechanism of Action of Efonidipine.

Pharmacological Properties

Pharmacodynamics

Efonidipine's dual calcium channel blockade translates to a distinct pharmacodynamic profile.

Table 1: Inhibitory Concentrations (IC50) of Efonidipine

| Target | IC50 | Species/Tissue | Stimulation Frequency (Hz) | Reference(s) |

| T-type Ca2+ Current | 1.3 x 10⁻⁸ M | Guinea-pig ventricular myocytes | 1 | [5] |

| 2.0 x 10⁻⁶ M | Guinea-pig ventricular myocytes | 0.2 | [5] | |

| 6.3 x 10⁻⁶ M | Guinea-pig ventricular myocytes | 0.05 | [5] | |

| L-type Ca2+ Current | Nifedipine is tenfold more potent than efonidipine | Guinea-pig ventricular myocytes | - | [6] |

Pharmacokinetics

Efonidipine is administered orally and is metabolized in the liver.[7]

Table 2: Human Pharmacokinetic Parameters of Efonidipine

| Parameter | Value | Condition | Reference(s) |

| Tmax (Peak Plasma Time) | 2 to 3 hours | Oral administration | [7] |

| Metabolism | Primarily hepatic (CYP3A4) | - | [7] |

| Excretion | Primarily biliary | - | [2] |

Therapeutic Efficacy

Hypertension

Numerous clinical trials have demonstrated the efficacy of efonidipine in the management of essential hypertension.

Table 3: Summary of Clinical Trials of Efonidipine in Hypertension

| Study | N | Treatment | Duration | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) | Mean Heart Rate Reduction (bpm) | Reference(s) |

| PERFECT Trial | 1035 | Efonidipine vs. Cilnidipine | 90 days | Efonidipine: 22.25 | Efonidipine: 11.70 | Efonidipine: 3.39 | [8][9] |

| Dewan et al. (2018) | 200 | Efonidipine 40 mg vs. Amlodipine 5 mg | 28 days | Efonidipine: 18.2 ± 12.2 | Efonidipine: 10.7 ± 7.0 | Efonidipine: 8.1 ± 8.3 | [10] |

| Oh et al. | 52 | Efonidipine 40-60 mg | 12 weeks | 11.7 | 8.6 | 9.9 ± 9.0 | [3] |

| Jha et al. (2021) | 100 | Efonidipine 40-60 mg | 12 weeks | Statistically significant | Statistically significant | Statistically significant | [11] |

Renal Protection

A significant body of evidence supports the renoprotective effects of efonidipine, particularly in patients with hypertension and chronic kidney disease.

Table 4: Effects of Efonidipine on Proteinuria

| Study | N | Patient Population | Treatment | Duration | Key Findings | Reference(s) |

| Hayashi et al. | 68 | Hypertensive patients with renal impairment | Efonidipine vs. ACE inhibitor | 48 weeks | Efonidipine reduced proteinuria from 2.7 ± 0.3 to 2.1 ± 0.3 g/day in patients with >1 g/day proteinuria. | [4] |

| PERFECT Trial | 1035 | Hypertensive patients | Efonidipine vs. Cilnidipine | 90 days | Efonidipine demonstrated a more pronounced reduction in proteinuria (from 151.45 ± 4.4 to 123.52 ± 3.9 mg/g Cr). | [8][9] |

The proposed mechanism for efonidipine's renoprotective effect is illustrated below.

Renoprotective Mechanism of Efonidipine.

Cerebroprotective Potential

Preclinical studies suggest a potential cerebroprotective role for efonidipine. A study in diabetic rats with middle cerebral artery occlusion found that efonidipine treatment led to a significant reduction in post-ischemic brain infarct volume and improved neurological scores.[6] The proposed mechanism involves the down-regulation of the TGF-β/SMAD-2 signaling pathway.[6] Further clinical research is needed to validate these findings in humans.

Safety and Tolerability

Efonidipine is generally well-tolerated. The most common adverse events are typically mild to moderate in intensity and include facial flushing, nausea, dyspepsia, and headaches.[11] A notable advantage of efonidipine is its lower incidence of peripheral edema compared to L-type selective CCBs.[12]

Table 5: Incidence of Common Adverse Events

| Adverse Event | Incidence | Study |

| Facial Flushing | 6% | Jha et al. (2021)[11] |

| Nausea | 5% | Jha et al. (2021)[11] |

| Dyspepsia | 4% | Jha et al. (2021)[11] |

| Headaches | 4% | Jha et al. (2021)[11] |

| Peripheral Edema | <0.1% | [12] |

Drug Interactions

Efonidipine is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme system.[7]

-

CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., grapefruit juice, cimetidine) may increase efonidipine plasma concentrations and the risk of adverse effects.[7]

-

CYP3A4 Inducers: Conversely, CYP3A4 inducers (e.g., rifampin, St. John's Wort) may decrease efonidipine levels, potentially reducing its therapeutic efficacy.[7]

-

Other Antihypertensives: Concomitant use with other antihypertensive agents can have an additive effect, increasing the risk of hypotension.[7]

-

Tacrolimus: Efonidipine may increase the plasma concentration of tacrolimus.[11]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is crucial for characterizing the effects of efonidipine on ion channel activity.

Objective: To measure the inhibitory effect of efonidipine on L-type and T-type calcium currents in isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig ventricles).

-

Pipette Preparation: Borosilicate glass micropipettes with a resistance of 2-5 MΩ are fabricated using a pipette puller and fire-polished. The pipette is filled with an internal solution containing ions that mimic the intracellular environment.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -80 mV) using a patch-clamp amplifier.

-

Current Recording: Voltage steps are applied to elicit calcium currents, which are recorded by the amplifier. Specific voltage protocols are used to isolate L-type and T-type currents based on their different voltage-dependent activation and inactivation properties.

-

Drug Application: Efonidipine is applied to the cell via the bath solution at various concentrations.

-

Data Analysis: The reduction in current amplitude in the presence of efonidipine is measured to determine the IC50 value.

The following diagram outlines the workflow for a whole-cell patch clamp experiment.

Whole-Cell Patch Clamp Workflow.

Aortic Ring Vasodilation Assay

This ex vivo method is used to assess the vasodilatory properties of efonidipine.

Objective: To measure the dose-dependent vasorelaxant effect of efonidipine on isolated arterial tissue.

Methodology:

-

Tissue Preparation: The thoracic aorta is excised from a laboratory animal (e.g., rat), cleaned of adipose and connective tissue, and cut into rings of 2-3 mm in length.

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate under a resting tension for a specified period.

-

Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or KCl to induce a stable contractile tone.

-

Drug Application: Efonidipine is added to the organ bath in a cumulative manner at increasing concentrations.

-

Data Recording: The relaxation of the aortic ring at each concentration of efonidipine is recorded as a percentage of the pre-contracted tension.

-

Data Analysis: A dose-response curve is constructed to determine the EC50 (half-maximal effective concentration) for vasodilation.

The following diagram illustrates the workflow for an aortic ring vasodilation assay.

Aortic Ring Vasodilation Assay Workflow.

Conclusion

Efonidipine's dual L- and T-type calcium channel blockade provides a unique and effective approach to the management of hypertension. Its favorable pharmacodynamic profile, characterized by potent blood pressure lowering with minimal reflex tachycardia, coupled with its demonstrated renoprotective effects, positions it as a valuable therapeutic option. The potential for cerebroprotection further enhances its therapeutic profile, warranting continued investigation. This technical guide provides a comprehensive overview of the current knowledge on efonidipine, offering a valuable resource for the scientific and drug development communities. Further research, particularly large-scale, long-term clinical trials, will continue to elucidate the full therapeutic potential of this multifaceted cardiovascular agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Frequency-dependent blockade of T-type Ca2+ current by efonidipine in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efonidipine Exerts Cerebroprotective Effect by Down-regulation of TGF-β/SMAD-2-Dependent Signaling Pathway in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is Efonidipine used for? [synapse.patsnap.com]

- 8. zuventus.com [zuventus.com]

- 9. researchgate.net [researchgate.net]

- 10. journaljammr.com [journaljammr.com]

- 11. medpulse.in [medpulse.in]

- 12. zuventus.co.in [zuventus.co.in]

Molecular Targets of Furnidipine in the Myocardium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furnidipine, a third-generation dihydropyridine (DHP) calcium channel blocker, is recognized for its potent antihypertensive effects. Unlike many first-generation DHPs, this compound and its active metabolites exhibit a unique pharmacological profile in the myocardium, characterized by significant cardioprotection with minimal cardiodepressant effects. This technical guide provides an in-depth exploration of the molecular targets of this compound within the heart muscle. It consolidates available quantitative data, details the experimental protocols used for characterization, and visualizes the core signaling pathways and experimental workflows. The primary molecular targets are voltage-gated L-type and likely T-type calcium channels, with its active metabolite M-2 playing a crucial role in its myocardial effects.

Primary Molecular Targets in the Myocardium

This compound, primarily through its active metabolite M-2, exerts its effects on the myocardium by modulating ion flux through voltage-gated calcium channels.[1][2] As a member of the dihydropyridine class, its principal target is the L-type calcium channel (Cav1.2) , which is critical for cardiac muscle excitation-contraction coupling.[3][4]

-

L-type Calcium Channels (Cav1.2): These high-voltage activated channels are the primary portals for calcium influx into cardiomyocytes during phase 2 of the action potential. This influx triggers a larger release of calcium from the sarcoplasmic reticulum (calcium-induced calcium release), initiating myocyte contraction.[3] Dihydropyridines bind to the α1 subunit of the L-type channel, stabilizing it in an inactivated state, thereby reducing the probability of channel opening and decreasing calcium influx.[5] The cardioprotective effects of this compound's metabolite, M-2, are attributed to its ability to prevent the deleterious effects of intracellular calcium overload.[2][6]

-

T-type Calcium Channels (Cav3.x): Evidence suggests that some third-generation DHPs, such as efonidipine, also block low-voltage activated T-type calcium channels.[7][8][9] These channels are involved in cardiac pacemaking and the regulation of heart rate.[10] While direct studies on this compound are limited, the observation that its metabolite M-2 provides cardioprotection without the marked cardiac depression typical of potent L-type blockers suggests a more complex mechanism, potentially involving T-type channel modulation.[2][6] Blockade of T-type channels in the sinoatrial node can attenuate the reflex tachycardia often associated with potent peripheral vasodilation caused by L-type channel blockade.[10]

Quantitative Pharmacological Data

Direct quantitative data on the binding affinity (Kd) or inhibitory concentration (IC50) of this compound or its active metabolite M-2 on isolated myocardial calcium channels is not extensively available in the public literature. However, functional studies have identified an effective concentration for M-2's cardioprotective effects.[2] The table below summarizes this finding alongside comparative data from other relevant dihydropyridine calcium channel blockers to provide context.

| Compound | Target/Assay | Preparation | Value | Reference(s) |

| This compound (Metabolite M-2) | Cardioprotection / Hemodynamics | Isolated Rat Working Heart | 100 nM (Effective Concentration) | [1][2] |

| Efonidipine | T-type Ca²⁺ Current (ICa,T) | Guinea-Pig Ventricular Myocytes | IC₅₀: 13 nM (at 1 Hz) | [7] |

| Nitrendipine | L-type Ca²⁺ Channel Binding | Canine Ventricular Myocytes | Kd: 0.36 nM (inactivated state) | [5] |

| Benidipine | DHP Receptor Binding | Rat Heart Membranes | Kd: 0.078 nM | [11] |

| Nifedipine | Cardiac Calcium Channels | Frog Atrial Fibers | IC₅₀: 200 nM | |

| Nicardipine | Cardiac Calcium Channels | Frog Atrial Fibers | IC₅₀: 1000 nM | |

| Cilnidipine | L-type Ba²⁺ Current (IBa,L) | Rat Aortic A7r5 Cells | IC₅₀: 10 nM | [12] |

IC₅₀ (Half maximal inhibitory concentration) and Kd (Dissociation constant) values represent the concentration of a drug that is required for 50% inhibition or binding in vitro, respectively.

Signaling Pathways

The primary signaling pathway affected by this compound in the myocardium is the modulation of calcium-dependent excitation-contraction coupling. By blocking L-type calcium channels, this compound's active metabolite reduces the influx of Ca²⁺, leading to a cascade of downstream effects that result in decreased myocardial contractility.

Caption: this compound's mechanism of action in a cardiomyocyte.

Experimental Protocols

The characterization of this compound's molecular targets relies on established biophysical and biochemical techniques. The following are detailed methodologies for two key experimental approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on ion channel currents (e.g., ICa,L and ICa,T) in isolated cardiomyocytes.

Objective: To determine the IC50 and characterize the voltage- and frequency-dependence of calcium channel blockade by this compound.

Methodology:

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig) via Langendorff perfusion with collagenase and protease solutions.

-

Solutions:

-

External Solution (Tyrode's): Contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Pipette Solution (Internal): Contains (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium and TEA are used to block potassium currents.

-

-

Recording:

-

Isolated myocytes are placed in a recording chamber on an inverted microscope and perfused with the external solution.

-

A borosilicate glass micropipette (resistance 2-4 MΩ) filled with the internal solution is advanced to the cell surface to form a high-resistance (>1 GΩ) "gigaseal".

-

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Voltage-Clamp Protocol:

-

The cell is held at a negative holding potential (e.g., -80 mV) to keep calcium channels in a closed, resting state.

-

To elicit L-type currents, the membrane is depolarized with voltage steps (e.g., to 0 mV for 200 ms).

-

To elicit T-type currents, a more negative holding potential is used (e.g., -90 mV) followed by smaller depolarizing steps (e.g., to -30 mV).

-

-

Drug Application:

-

Control currents are recorded.

-

This compound (or its metabolite M-2) is added to the external solution at increasing concentrations (e.g., 1 nM to 10 µM).

-

The reduction in peak current amplitude at each concentration is measured to construct a dose-response curve and calculate the IC50.

-

-

Data Analysis: The current inhibition is calculated as (1 - Idrug / Icontrol) * 100%. Data are fitted with the Hill equation to determine the IC50.

Caption: Experimental workflow for patch-clamp analysis.

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (Kd) and density (Bmax) of this compound to its receptor sites on myocardial membranes.

Objective: To quantify the direct binding interaction of a radiolabeled ligand with calcium channels in the presence of unlabeled this compound.

Methodology:

-

Membrane Preparation:

-

Myocardial tissue is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[13]

-

The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.[11]

-

The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined via a BCA or Bradford assay.

-

-

Binding Reaction:

-

The assay is performed in microtiter plates.

-

To each well, add:

-

Myocardial membrane preparation (e.g., 50-100 µg protein).

-

A fixed concentration of a radiolabeled dihydropyridine ligand (e.g., [³H]nitrendipine).

-

Increasing concentrations of unlabeled this compound (the "competitor").

-

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a very high concentration of an unlabeled DHP (e.g., 10 µM nifedipine) to saturate all specific sites.

-

-

Incubation: Plates are incubated (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the membrane-bound radioligand from the free radioligand.[13]

-

Washing: Filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

The data are plotted as specific binding versus the log concentration of this compound.

-

A competition binding curve is fitted to the data to determine the IC50 of this compound.

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

Conclusion

The primary molecular targets of this compound in the myocardium are voltage-gated L-type calcium channels, with a likely secondary interaction with T-type calcium channels. Its active metabolite, M-2, is a potent cardioprotective agent that mitigates the effects of calcium overload without inducing significant cardiodepression. While direct high-affinity binding data for this compound on myocardial channels remains to be fully elucidated, its functional effects and comparison with other dihydropyridines confirm its role as a highly effective calcium channel modulator. The detailed experimental protocols provided herein offer a framework for further investigation into the precise molecular interactions and downstream signaling effects of this third-generation dihydropyridine.

References

- 1. Differential effects of this compound and its active metabolites in rat isolated working heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardioprotective effects of an active metabolite of this compound in 2 models of isolated heart and on in vivo ischemia–induced and reperfusion-induced arrhythmias in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 4. ohsu.edu [ohsu.edu]

- 5. Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frequency-dependent blockade of T-type Ca2+ current by efonidipine in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of myocardial L- and T-type Ca2+ currents by efonidipine: possible mechanism for its chronotropic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Binding properties of (+/-)[3H]benidipine hydrochloride to rat heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Structure-Activity Relationship of Furnidipine Derivatives

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Furnidipine is a third-generation dihydropyridine (DHP) L-type calcium channel blocker used in the management of hypertension. Like other drugs in its class, its therapeutic effects are derived from the blockade of calcium influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. The structure-activity relationship (SAR) of this compound and its derivatives is critical for understanding its potency, selectivity, and pharmacokinetic profile. This document provides a detailed examination of the key structural features governing the activity of this compound derivatives, outlines the experimental protocols used for their evaluation, and visualizes the associated biological pathways and workflows.

Core Structure-Activity Relationships of 1,4-Dihydropyridines

The biological activity of this compound is rooted in the foundational SAR principles of the 1,4-dihydropyridine scaffold. These principles, derived from extensive studies on compounds like nifedipine and its analogs, are directly applicable to this compound derivatives.[1][2]

Key requirements for potent calcium channel blocking activity include:

-

The 1,4-Dihydropyridine Ring: This heterocyclic ring is indispensable for activity. Oxidation to a pyridine ring or reduction of the double bonds results in a significant loss or complete abolishment of antagonist activity.[3]

-

An Unsubstituted N1 Position: The nitrogen at position 1 of the DHP ring must be unsubstituted (NH). Substitution at this position diminishes activity.[3]

-

A Phenyl Ring at C4: A substituted or unsubstituted aryl ring at the 4-position is a fundamental requirement for optimal activity.[3][4] For many DHPs, including this compound, this is a nitrophenyl group. The position and nature of substituents on this phenyl ring influence potency and can modulate receptor binding.[4]

-

Ester Groups at C3 and C5: The presence of ester functionalities at the 3 and 5 positions is crucial for optimizing activity.[3][4] The nature of these ester groups can impact the drug's distribution and pharmacokinetic properties.[2]

-

Small Alkyl Groups at C2 and C6: Typically, small alkyl groups like methyl are preferred at these positions for high potency.[2]

These core principles are summarized in the table below.

| Structural Feature | Position | Requirement for Optimal Antagonist Activity | Citation |

| 1,4-Dihydropyridine Ring | Core Scaffold | Essential for activity; must be un-oxidized and un-reduced. | [3] |

| Nitrogen Atom | N1 | Must be unsubstituted (secondary amine). | [3] |

| Aryl (Phenyl) Group | C4 | Essential for high-affinity binding. Electron-withdrawing groups (e.g., nitro) at the ortho or meta position of the phenyl ring enhance activity. | [3][4] |

| Ester Moieties | C3 and C5 | Crucial for activity. Non-identical esters can introduce chirality at C4, leading to stereoselectivity. | [2][3] |

| Alkyl Groups | C2 and C6 | Small groups, typically methyl, are optimal for potency. | [2] |

Stereoselectivity of this compound Derivatives

This compound possesses a chiral center at the C4 position of the dihydropyridine ring, leading to different stereoisomers. Asymmetry in the ester groups at the C3 and C5 positions makes the C4 carbon a chiral center.[3] Pharmacological evaluation of the four stereoisomers of this compound has demonstrated significant stereospecificity in their binding to calcium channels in brain, ileum, and cardiac tissues.[5]

The (SS)- and (SR)-isomers are markedly more potent than their corresponding (RR)- and (RS)-enantiomers.[5] This highlights that the spatial arrangement of the substituents around the C4 chiral center is a critical determinant of biological activity. Furthermore, the more potent (SS)- and (SR)-isomers exhibit greater selectivity for cerebral tissue compared to ileal and cardiac preparations.[5]

| Stereoisomer | Relative Potency | Tissue Selectivity | Citation |

| (SS)-isomer | High | More selective for cerebral tissue | [5] |

| (SR)-isomer | High | More selective for cerebral tissue | [5] |

| (RR)-isomer | Low | Less potent enantiomer | [5] |

| (RS)-isomer | Low | Less potent enantiomer | [5] |

Mechanism of Action and Signaling Pathway

This compound exerts its antihypertensive effect by blocking L-type voltage-gated calcium channels.[6][7] In vascular smooth muscle, depolarization of the cell membrane triggers the opening of these channels, leading to an influx of extracellular Ca²⁺. This influx increases intracellular calcium concentration, which then binds to calmodulin. The Ca²⁺-calmodulin complex activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains, initiating smooth muscle contraction and resulting in vasoconstriction.[7] By blocking the L-type calcium channels, this compound inhibits this entire cascade, leading to vasodilation and a decrease in blood pressure.[6]

Caption: L-type calcium channel signaling pathway and inhibition by this compound.

Experimental Protocols

The evaluation of this compound derivatives involves chemical synthesis followed by rigorous biological testing to determine their potency and efficacy.

Chemical Synthesis: Modified Hantzsch Dihydropyridine Synthesis

The four stereoisomers of this compound are synthesized using a modified Hantzsch synthesis.[5] This method allows for the controlled creation of the dihydropyridine ring with the desired stereochemistry.

Protocol:

-

Reactant Preparation: The synthesis involves the reaction of an aminocrotonate with an acetoacetate derivative. For stereospecific synthesis, chiral starting materials are used, such as (-)- or (+)-tetrahydrofuran-2-ylmethyl 3-aminocrotonate and methyl 2-[(2'-nitrophenyl)methylene]acetoacetate.[5]

-

Condensation Reaction: The two components are reacted under appropriate conditions to form the 1,4-dihydropyridine ring. This results in a diastereomeric mixture.[5]

-

Chromatographic Separation: The resulting 1:1 diastereomeric mixtures are separated using chromatography. A chiral stationary phase, such as poly(D-phenylglycine), is employed to resolve the individual stereoisomers.[5]

-

Purity Analysis: The enantiomeric purity of the separated stereoisomers is confirmed using high-performance liquid chromatography with a chiral stationary phase (HPLC-CSP).[5]

Biological Evaluation: Receptor Binding Assay

To quantify the affinity of this compound derivatives for the L-type calcium channel, competitive binding assays are performed using a radiolabeled high-affinity DHP ligand, such as [³H]isradipine or (+)-[³H]PN 200-110.[4][5]

Protocol:

-

Tissue Homogenate Preparation: Brain, cardiac, or ileal tissues are harvested from laboratory animals (e.g., Sprague-Dawley rats). The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation rich in L-type calcium channels.[5]

-

Competitive Binding: The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]isradipine) and varying concentrations of the test compound (this compound derivative).[5]

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound ligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a concentration-response curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.[4] This value is an indicator of the compound's binding affinity.

Caption: Experimental workflow for a competitive receptor binding assay.

In Vivo Antihypertensive Activity

The ultimate test of a this compound derivative's efficacy is its ability to lower blood pressure in a living organism. The non-invasive tail-cuff method is a standard preclinical model for this assessment.[8]

Protocol:

-

Animal Acclimatization: Male rats (e.g., Wistar or Sprague-Dawley) are acclimatized to the restraining device and tail-cuff apparatus for several days to minimize stress-induced blood pressure variations.[8]

-

Baseline Measurement: Before drug administration, the baseline systolic blood pressure and heart rate of each conscious rat are measured multiple times until a stable reading is obtained.[8]

-

Drug Administration: The this compound derivative is administered, typically via intraperitoneal (i.p.) injection or oral gavage. A vehicle control group (e.g., receiving only DMSO) is run in parallel.[8]

-

Blood Pressure Monitoring: Systolic blood pressure is measured at specific time points after administration (e.g., 15, 30, 60, and 90 minutes) to determine the onset and duration of the antihypertensive effect.[8]

-

Data Analysis: The change in mean systolic blood pressure from the baseline is calculated for each animal at each time point. The results are compared to the vehicle control group to determine the statistical significance of the blood pressure-lowering effect.

Caption: Workflow for in vivo antihypertensive testing using the tail-cuff method.

Conclusion

The structure-activity relationship of this compound derivatives adheres closely to the established principles for 1,4-dihydropyridine calcium channel blockers. Potency is critically dependent on the integrity of the DHP ring, the nature of substituents at the C2, C3, C4, C5, and C6 positions, and, most notably, the stereochemistry at the C4 chiral center. The (SS)- and (SR)-isomers have been identified as the more potent and cerebrally selective enantiomers.[5] The experimental protocols outlined herein, including Hantzsch synthesis, competitive binding assays, and in vivo blood pressure monitoring, provide a robust framework for the rational design and evaluation of novel this compound analogs with improved therapeutic profiles. Future research may focus on modifying the ester side chains to enhance tissue selectivity and optimize pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, structure, and pharmacological evaluation of the stereoisomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Efonidipine? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Furnidipine Administration in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Furnidipine, a dihydropyridine calcium channel blocker, in various rat models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.

Introduction to this compound

This compound is a third-generation dihydropyridine L-type calcium channel blocker. Its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and a subsequent reduction in blood pressure.[1] It has been investigated for its potential therapeutic effects in cardiovascular diseases, including hypertension and cardiac ischemia-reperfusion injury.[1][2] Studies in rat models have demonstrated its cardioprotective and anti-arrhythmic properties.[1][2] this compound is metabolized into several active metabolites, with M-2 and M-3 also exhibiting significant pharmacological activity.[1][3]

Chemical Properties (for reference)

| Property | Value |

| Chemical Name | (±)-methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate |

| Molecular Formula | C₂₂H₂₄N₂O₇ |

| Molecular Weight | 428.44 g/mol |

Data Summary: this compound Administration in Rat Models

The following tables summarize quantitative data from studies involving this compound and its metabolites in rat models.

Table 1: Oral Administration of this compound and its Metabolites

| Model | Rat Strain | Compound | Dosage (mg/kg) | Pre-treatment/Duration | Key Findings | Reference |

| Cardiac Ischemia-Reperfusion | Sprague-Dawley | This compound | 1, 5, 10 | 1 hour pre-ischemia | Dose-dependent reduction in creatine kinase release; higher doses reduced mortality and arrhythmias. | [2] |

| Cardiac Ischemia-Reperfusion | Not Specified | Metabolites (M-2, M-3, M-8) | 20 | 24 and 1 hour pre-ischemia | M-2 and M-3 significantly reduced mortality; M-3 completely prevented ventricular fibrillation. | [1] |

| Hypertension (Spontaneous) | Spontaneously Hypertensive Rats (SHR) | Ryodipine (similar dihydropyridine) | 1, 10 | Not Specified | Significant decrease in systolic blood pressure. | [4] |

| Acute Renal Failure (Ischemia-induced) | Wistar | Efonidipine (similar dihydropyridine) | 20 (twice daily) | 3 days | Significantly suppressed the elevation of plasma creatinine and urea nitrogen. | [5] |

Table 2: Intravenous Administration of this compound

| Model | Rat Strain | Dosage (µg/kg) | Pre-treatment/Duration | Key Findings | Reference |

| Cardiac Ischemia-Reperfusion | Sprague-Dawley | 1.25, 2.5, 5, 10 | 10 minutes pre-ischemia | Lower doses reduced creatine kinase release; higher doses reduced mortality and arrhythmias. | [2] |

Table 3: Pharmacokinetic Parameters of Dihydropyridines in Rats

| Compound | Administration Route | Dose | Tmax (h) | Cmax (ng/mL) | Bioavailability (%) | t½ (h) | Reference |

| Barnidipine | Oral | Not Specified | 0.3 - 0.4 | Non-linear increase with dose | 11 - 18 | - | [6] |

| Barnidipine | Intravenous | Not Specified | - | - | - | 0.6 | [6] |

| Mebudipine | Oral | 10 mg/kg | - | 25.9 ± 9.79 | < 2 | - | [7] |

| Mebudipine | Intravenous | 0.5 mg/kg | - | - | - | 2.84 | [7] |

| Nilvadipine | Oral | 10 mg/kg | < 1 | - | 4.3 | - | [7] |

| Cilnidipine (Nanocrystals) | Oral | Not Specified | < Pure Drug | Increased vs. Pure Drug | ~217% vs. Pure Drug | - | [8] |

Experimental Protocols

General Preparation and Administration of this compound

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose, polyethylene glycol, dimethyl sulfoxide)

-

Oral gavage needles

-

Syringes and needles for intravenous injection

-

Rat restrainers

-

Analytical balance

Protocol for Oral Administration:

-

Preparation of this compound Suspension:

-

Weigh the required amount of this compound powder using an analytical balance.

-

Prepare the vehicle solution (e.g., 0.5% w/v carboxymethylcellulose in distilled water).

-

Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a homogenous suspension. The final concentration should be calculated based on the desired dosage and the volume to be administered (typically 1-2 mL for an adult rat).

-

-

Animal Handling and Dosing:

-

Gently restrain the rat.

-

Insert the oral gavage needle carefully into the esophagus.

-

Administer the prepared this compound suspension slowly.

-

Monitor the animal for any signs of distress during and after administration.

-

Protocol for Intravenous Administration:

-

Preparation of this compound Solution:

-

Dissolve this compound in a suitable solvent (e.g., a mixture of polyethylene glycol and saline). The solubility of this compound should be considered to ensure it remains in solution.

-

Filter the solution through a 0.22 µm sterile filter to remove any particulates.

-

-

Animal Handling and Dosing:

-

Anesthetize the rat according to an approved protocol.

-

Expose a suitable vein (e.g., tail vein, femoral vein).

-

Administer the this compound solution slowly using a sterile syringe and needle.

-

Monitor the animal's vital signs throughout the procedure.

-

Protocol for Cardiac Ischemia-Reperfusion Model

Objective: To evaluate the cardioprotective effects of this compound against ischemia-reperfusion injury.

Materials:

-

Anesthetic (e.g., pentobarbital, 60 mg/kg, i.p.)

-

Surgical instruments

-

Suture material

-

ECG monitoring equipment

-

Ventilator

Protocol:

-

Animal Preparation:

-

Anesthetize a male Sprague-Dawley rat.

-

Intubate the trachea and provide artificial ventilation.

-

Place the rat on a heating pad to maintain body temperature.

-

Monitor ECG continuously.

-

-

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Carefully place a suture around the left anterior descending (LAD) coronary artery.

-

-

This compound Administration:

-

Administer this compound orally (1, 5, or 10 mg/kg) 1 hour before inducing ischemia, or intravenously (1.25, 2.5, 5, or 10 µg/kg) 10 minutes before inducing ischemia.[2]

-

-

Induction of Ischemia and Reperfusion:

-

Data Collection and Analysis:

-

Monitor for arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation) during the reperfusion period.

-

At the end of the experiment, collect blood samples to measure cardiac biomarkers (e.g., creatine kinase).

-

Analyze the incidence and duration of arrhythmias and the levels of cardiac biomarkers between the control and this compound-treated groups.

-

Protocol for Hypertension Model (Spontaneously Hypertensive Rat - SHR)

Objective: To assess the antihypertensive effects of this compound.

Materials:

-

Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

Blood pressure measurement system (e.g., tail-cuff method or telemetry).

Protocol:

-

Animal Acclimatization:

-

Acclimatize the SHR and WKY rats to the blood pressure measurement procedure to minimize stress-induced fluctuations.

-

-

Baseline Measurements:

-

Measure baseline systolic and diastolic blood pressure and heart rate for all rats.

-

-

This compound Administration:

-

Administer this compound orally at the desired dosage (e.g., 1 and 10 mg/kg, as used for a similar dihydropyridine).[4]

-

A control group should receive the vehicle only.

-

-

Blood Pressure Monitoring:

-

Measure blood pressure at various time points after drug administration to determine the onset and duration of the antihypertensive effect.

-

For chronic studies, administer this compound daily and monitor blood pressure regularly over several weeks.

-

-

Data Analysis:

-

Compare the changes in blood pressure and heart rate between the this compound-treated group and the control group.

-

Visualization of Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound leading to vasodilation.

Experimental Workflow for this compound in a Rat Model

Caption: General experimental workflow for in vivo studies of this compound in rats.

Safety and Toxicity Considerations

While this compound is generally well-tolerated at therapeutic doses, high doses of dihydropyridine calcium channel blockers can lead to adverse effects. In rats, high doses of some dihydropyridines have been associated with central nervous system depression.[4] Long-term administration of high doses of oxodipine, another calcium antagonist, has been shown to cause constipation and megacolon in rats.[9] Reproductive toxicity studies on felodipine in rats indicated that high doses could prolong parturition and increase perinatal death, which appears to be a class effect for calcium antagonists.[10] Researchers should carefully consider the dose-response relationship and monitor for potential adverse effects in their studies.

Disclaimer: These protocols are intended as a guide and should be adapted to specific research questions and institutional guidelines. All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

References

- 1. Differential Effects of Furnidipines’ Metabolites on Reperfusion-Induced Arrhythmias in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-arrhythmic and cardio-protective effects of this compound in a rat model: a dose response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential effects of this compound and its active metabolites in rat isolated working heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological and toxicological properties of ryodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of efonidipine hydrochloride (NZ-105), a new calcium antagonist, against acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. japer.in [japer.in]

- 9. Constipation and megacolon in rats related to treatment with oxodipine, a calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reproductive toxicity studies of the antihypertensive agent felodipine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Furnidipine in Human Plasma

Abstract

Introduction

Furnidipine is a calcium channel blocker used in the management of hypertension. Accurate and precise quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic profiling, dose-response relationship studies, and overall drug development. This document provides a comprehensive protocol for the quantification of this compound in human plasma using HPLC, which is a widely accessible and reliable analytical technique.

Experimental

1. Chemicals and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., Nifedipine or another suitable dihydropyridine

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water

-

Ortho-phosphoric acid

-

Human plasma (drug-free)

2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in Table 1.

Protocols

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Nifedipine) in methanol.

-

IS Working Solution (5 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 5 µg/mL.

-

Calibration Standards and Quality Control Samples: Prepare calibration standards and QC samples by spiking appropriate volumes of the this compound working stock solution into drug-free human plasma to achieve the desired concentration range.

Sample Preparation Protocol

The protein precipitation method is employed for the extraction of this compound from plasma samples.

-

Pipette 200 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (5 µg/mL) and vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Inject 20 µL of the supernatant into the HPLC system.

Data Presentation

The quantitative data presented below is based on typical performance characteristics observed for HPLC methods of similar dihydropyridine compounds.[1][2][3]

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) adjusted to pH 3.5 with phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 238 nm |

| Run Time | Approximately 10 minutes |

Table 2: Method Validation Parameters (Representative Data)

| Parameter | Result |

| Linearity Range | 5 - 500 ng/mL (r² > 0.998) |

| Limit of Detection (LOD) | 1.5 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Retention Time (this compound) | ~ 5.8 min |

| Retention Time (IS) | ~ 4.2 min |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (% Recovery) | 95 - 105% |

Visualizations

Caption: Workflow for this compound Quantification in Plasma.

Conclusion

The described HPLC method provides a reliable and accessible approach for the quantification of this compound in human plasma. The protocol, adapted from methods for similar dihydropyridine compounds, demonstrates good performance characteristics in terms of linearity, sensitivity, precision, and accuracy. This application note serves as a valuable resource for researchers and professionals involved in the development and analysis of this compound.

References

- 1. Determination of nifedipine in human plasma by solid-phase extraction and high-performance liquid chromatography: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]

Application Notes and Protocols for Cell Culture Studies Using Furnidipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furnidipine is a third-generation dihydropyridine L-type calcium channel blocker used in the management of hypertension. Emerging research on dihydropyridines suggests a range of cellular effects beyond vasodilation, including modulation of apoptosis, cell proliferation, and inflammation. These "pleiotropic" effects are of significant interest in various research fields, including cardiovascular biology, oncology, and immunology.

These application notes provide a comprehensive overview of potential cell culture studies with this compound, drawing upon existing research on other dihydropyridine calcium channel blockers as a foundational guide. The protocols detailed below are based on established methodologies for compounds with similar mechanisms of action, such as nifedipine, amlodipine, and felodipine, and should be adapted and optimized for specific cell types and experimental questions.

Potential Cellular Effects of this compound

Based on studies of related dihydropyridine compounds, this compound may exert the following effects in cell culture models:

-

Inhibition of Cell Proliferation: Dihydropyridines have been shown to inhibit the proliferation of various cell types, including vascular smooth muscle cells and certain cancer cell lines.[1]

-

Induction or Inhibition of Apoptosis: The effect of dihydropyridines on apoptosis can be cell-type specific. For instance, nifedipine has been reported to induce apoptosis in vascular smooth muscle cells from hypertensive rats, while it may protect other cell types from cell death.[2]

-

Modulation of Endothelial Cell Function: Dihydropyridines can influence endothelial cell function, including nitric oxide (NO) production and the expression of adhesion molecules.

-

Anti-inflammatory Effects: Some dihydropyridines, like azelnidipine, have been shown to inhibit the differentiation and activation of macrophages.[3][4]

Data Presentation: Quantitative Data from Related Dihydropyridine Studies

The following table summarizes quantitative data from cell culture studies using various dihydropyridine calcium channel blockers. This information can serve as a starting point for determining appropriate concentration ranges for this compound in similar experimental setups.

| Compound | Cell Line | Assay | Concentration/IC50 | Observed Effect |

| Nifedipine | Aortic Smooth Muscle Cells (from SHR) | Apoptosis (TUNEL) | 5 x 10⁻⁵ M | Increased apoptosis |

| Amlodipine | Vascular Smooth Muscle Cells | Cell Proliferation | 1 x 10⁻⁸ to 1 x 10⁻⁶ M | Inhibition of serum-induced proliferation |

| Amlodipine | HCT116 Colorectal Cancer Cells | Cell Viability (MTT) | IC50: 27.17 µM | Reduced cell viability |

| Amlodipine | SW480 Colorectal Cancer Cells | Cell Viability (MTT) | IC50: 37.69 µM | Reduced cell viability |

| Azelnidipine | THP-1 Monocytes | Macrophage Differentiation | 10 µM | Inhibition of PMA-induced differentiation |

| Felodipine | Vascular Smooth Muscle Cells & Lung Fibroblasts | IL-6 and IL-8 Secretion | ED50: 5.8 nM and 5.3 nM | Induced transcription and secretion |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from studies on amlodipine and is suitable for assessing the effect of this compound on the viability and proliferation of adherent cell lines.[5]

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard methods for detecting apoptosis and can be used to determine if this compound induces programmed cell death.

Materials:

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Macrophage Differentiation and Activation Assay

This protocol is based on studies with azelnidipine on the THP-1 human monocytic cell line.[3][4]

Materials:

-

This compound stock solution

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well or 24-well plates

-

Antibodies for flow cytometry (e.g., against CD11b, CD14) or reagents for functional assays (e.g., Griess reagent for nitric oxide).

Protocol:

-

Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

-

Treatment: Pre-treat THP-1 cells with different concentrations of this compound for 1-2 hours.

-

Differentiation: Induce differentiation into macrophages by adding PMA (e.g., 50-100 ng/mL) to the culture medium.

-

Incubation: Incubate for 24-48 hours.

-